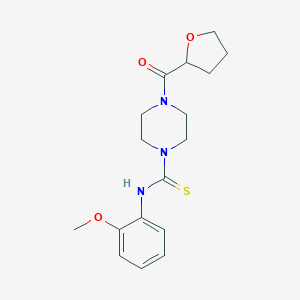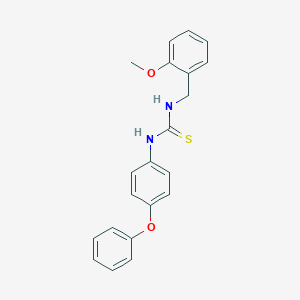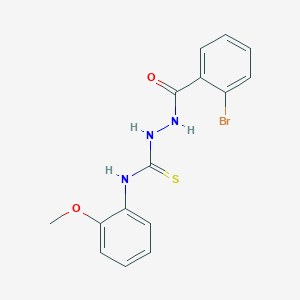![molecular formula C29H24FNO3 B215879 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B215879.png)
10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione, also known as FL118, is a novel anticancer agent that has shown promising results in various preclinical studies. This compound has been developed by the Florida-based pharmaceutical company, Inhibikase Therapeutics, and is currently in the clinical trial phase for the treatment of various types of cancer.
Mecanismo De Acción
The mechanism of action of 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is complex and involves several pathways. It has been shown to inhibit the activity of several proteins that are involved in cancer cell survival and proliferation, including MDM2, XIAP, and Survivin. 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the activity of several enzymes that are involved in cancer cell survival and proliferation, including DNA topoisomerase I and II, and histone deacetylase. 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has also been shown to induce cell cycle arrest in cancer cells by regulating the expression of several genes involved in cell cycle progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is its broad-spectrum anticancer activity. It has been shown to be effective against several types of cancer cells, including those that are resistant to conventional chemotherapy. 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione also has a favorable pharmacokinetic profile, which makes it suitable for oral administration.
One of the limitations of 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is its potential toxicity. Although 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has shown promising results in preclinical studies, its safety profile in humans is not yet fully understood. Further studies are required to determine the optimal dose and duration of treatment.
Direcciones Futuras
There are several future directions for the development of 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione as an anticancer agent. One potential direction is to investigate the combination of 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione with other anticancer agents to enhance its efficacy. Another direction is to develop 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione as a targeted therapy by conjugating it with a tumor-specific antibody or peptide. Finally, further studies are required to determine the optimal dosing schedule and duration of treatment for 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione in humans.
Conclusion:
10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a novel anticancer agent that has shown promising results in various preclinical studies. Its broad-spectrum anticancer activity and favorable pharmacokinetic profile make it a promising candidate for the treatment of various types of cancer. However, further studies are required to determine its safety and efficacy in humans. The future directions for the development of 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione as an anticancer agent are promising and warrant further investigation.
Métodos De Síntesis
The synthesis of 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a complex process that involves several steps. The first step involves the synthesis of the intermediate compound, 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,9-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione, which is then converted to 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione through a series of chemical reactions. The final product is purified through column chromatography to obtain a high-purity compound.
Aplicaciones Científicas De Investigación
10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has been extensively studied for its anticancer properties in various preclinical models. It has been shown to inhibit the growth of several types of cancer cells, including lung, breast, colon, and pancreatic cancer cells. 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has also been shown to be effective in inhibiting the growth of cancer stem cells, which are responsible for tumor initiation and progression.
Propiedades
Nombre del producto |
10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione |
|---|---|
Fórmula molecular |
C29H24FNO3 |
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
10-(4-fluorophenyl)-5-(furan-2-ylmethyl)-7,7-dimethyl-8,10-dihydro-6H-indeno[1,2-b]quinoline-9,11-dione |
InChI |
InChI=1S/C29H24FNO3/c1-29(2)14-22-25(23(32)15-29)24(17-9-11-18(30)12-10-17)26-27(31(22)16-19-6-5-13-34-19)20-7-3-4-8-21(20)28(26)33/h3-13,24H,14-16H2,1-2H3 |
Clave InChI |
FZECXMTYXRLBFV-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2CC4=CC=CO4)C5=CC=CC=C5C3=O)C6=CC=C(C=C6)F)C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(C3=C(N2CC4=CC=CO4)C5=CC=CC=C5C3=O)C6=CC=C(C=C6)F)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215799.png)
![1-(2,4-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215800.png)






![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215817.png)
![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)
![6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215821.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215823.png)

![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)